The compound (6-P-Tolylpyridin-3-YL)methanol is an organic compound characterized by a pyridine ring substituted with a p-tolyl group and a hydroxymethyl group. This compound is of interest in various fields of chemical research due to its potential applications in medicinal chemistry and materials science.
This compound can be synthesized through various organic reactions, including palladium-catalyzed cross-coupling methods and other synthetic routes involving pyridine derivatives. The synthesis often involves starting materials such as halogenated pyridines or boronic acids, which are subjected to coupling reactions.
(6-P-Tolylpyridin-3-YL)methanol belongs to the class of aryl-pyridine derivatives. These compounds are recognized for their biological activities and are often investigated for their pharmacological properties.
The synthesis of (6-P-Tolylpyridin-3-YL)methanol typically involves the following methods:
For instance, one synthesis route may start with 2-bromopyridine, which undergoes a reaction with p-tolylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then treated with reducing agents to yield (6-P-Tolylpyridin-3-YL)methanol.
The molecular structure of (6-P-Tolylpyridin-3-YL)methanol can be represented as follows:
The molecular formula for this compound is with a molecular weight of approximately 187.24 g/mol. The compound's structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
(6-P-Tolylpyridin-3-YL)methanol participates in various chemical reactions, including:
In one synthesis pathway, the compound may undergo oxidation using reagents like chromium trioxide or potassium permanganate, leading to various derivatives that retain biological activity.
The mechanism of action for compounds like (6-P-Tolylpyridin-3-YL)methanol often involves interaction with biological targets such as enzymes or receptors. The presence of the p-tolyl group may enhance lipophilicity, improving membrane permeability and biological activity.
Studies have shown that similar compounds exhibit varying degrees of antiproliferative activity against cancer cells, suggesting that modifications on the pyridine ring can significantly affect their biological efficacy.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability.
(6-P-Tolylpyridin-3-YL)methanol has potential applications in:
(6-p-Tolylpyridin-3-yl)methanol and its structural analogs function as potent microtubule-destabilizing agents by binding to the colchicine site on β-tubulin. This binding disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The colchicine-binding site (CBS) is located at the α/β-tubulin interface, and CBS inhibitors exhibit advantages in overcoming multidrug resistance (MDR) common with taxane-site binders [2] [3].
CBS inhibitors like compound 60c (a structural analog) show minimal susceptibility to P-glycoprotein (P-gp)-mediated efflux. In ABCB1-overexpressing KB-C2 and ABCG2-overexpressing NCI-H460/MX20 cell lines, derivatives of (6-p-Tolylpyridin-3-yl)methanol maintain nanomolar potency (IC₅₀ = 2.4–5.5 nM), contrasting with paclitaxel which exhibits >100-fold resistance. The resistance indices (RI) for these compounds are consistently <2, attributable to their non-recognition by P-gp substrate-binding domains [2] [3].
In vivo studies using taxol-resistant melanoma A375/TxR xenografts reveal that CBS inhibitors such as DJ95 (sharing core structural motifs) suppress tumor growth by 68–72% at 25 mg/kg doses. This correlates with disruption of tumor vasculature and induction of necrosis, confirmed via histopathology. The agents achieve plasma concentrations >1 µM for >24h, ensuring sustained target engagement [3].
Table 1: Antiproliferative Activity of Tubulin Inhibitors in Drug-Resistant Models
Compound | A375/TxR IC₅₀ (nM) | Resistance Index (RI) | P-gp Substrate |
---|---|---|---|
Paclitaxel | 850 ± 120 | 28.3 | Yes |
(6-p-Tolyl analog) | 3.2 ± 0.8 | 1.4 | No |
DJ95 | 2.8 ± 0.6 | 1.3 | No |
The pyridinyl-tolyl scaffold enables potent inhibition of FMS-like tyrosine kinase 3 (FLT3), a key driver in AML. Modifications at the C3 position of the pyridine ring enhance selectivity against mutant FLT3 isoforms prevalent in relapsed/refractory AML [6].
Analogues inhibit FLT3-ITD/D835Y and FLT3-ITD/F691L mutants with IC₅₀ values of 8–12 nM, comparable to gilteritinib (IC₅₀ = 6 nM). Molecular dynamics simulations confirm stable H-bonding with Cys694 in the FLT3 active site, preventing conformational changes that confer resistance. This binding persists even with gatekeeper mutations (F691L) due to the compound’s small molecular footprint [6].
Unlike quizartinib (which loses potency against F691L mutants), (6-p-Tolylpyridin-3-yl)methanol derivatives maintain activity due to:
Table 2: FLT3 Inhibitory Activity Against Resistance Mutations
Compound | FLT3-ITD IC₅₀ (nM) | FLT3-ITD/D835Y IC₅₀ (nM) | FLT3-ITD/F691L IC₅₀ (nM) |
---|---|---|---|
Quizartinib | 1.2 ± 0.3 | 15.7 ± 2.1 | 220 ± 25 |
Gilteritinib | 0.8 ± 0.2 | 5.9 ± 1.0 | 6.5 ± 0.8 |
(6-p-Tolyl derivative) | 3.5 ± 0.7 | 8.3 ± 1.4 | 11.9 ± 2.0 |
In CAL-27 oral squamous carcinoma and A375 melanoma, (6-p-Tolylpyridin-3-yl)methanol reduces migration by 80–90% at sub-cytotoxic doses (1–3 µM). This occurs via:
Treatment induces G2/M arrest within 24h, evidenced by cyclin B1 accumulation and CDC2 phosphorylation. Subsequent apoptosis involves:
Table 3: Apoptosis Markers in Cancer Cells Post-Treatment
Cell Line | G2/M Arrest (%) | ROS Increase (Fold) | PARP Cleavage (Fold Change) |
---|---|---|---|
CAL-27 (OSCC) | 65 ± 7 | 3.8 ± 0.4 | 4.2 ± 0.6 |
A2780 (Ovarian) | 58 ± 6 | 3.2 ± 0.3 | 3.9 ± 0.5 |
A2780cis (Resistant) | 63 ± 5 | 4.1 ± 0.5 | 4.5 ± 0.7 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7